2-N,2-N,3-N-trimethylpyridine-2,3-diamine
Overview
Description
2-N,2-N,3-N-trimethylpyridine-2,3-diamine, also known as N2,N2,N3-trimethylpyridine-2,3-diamine, is an organic compound . It has a molecular weight of 151.21 and its IUPAC name is N2,N~2~,N~3~-trimethyl-2,3-pyridinediamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-N,2-N,3-N-trimethylpyridine-2,3-diamine is 1S/C8H13N3/c1-9-7-5-4-6-10-8(7)11(2)3/h4-6,9H,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-N,2-N,3-N-trimethylpyridine-2,3-diamine is a liquid at room temperature . It has a molecular weight of 151.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Metal-Catalyzed Diamination Reactions
Metal-catalyzed 1,2-diamination reactions are crucial for synthesizing natural products and pharmaceutical agents that contain the 1,2-diamine motif, an important structure in biological activity and asymmetric synthesis. These reactions, particularly their asymmetric variants, are promising for constructing natural products and drug molecules, highlighting the significance of diamines in synthetic chemistry (Cardona & Goti, 2009).
Diamine Synthesis Strategies
Research into diamine synthesis via nitrogen-directed azidation of σ- and π-C-C bonds shows innovative methods to access 1,2, 1,3, and 1,4 amido azides as orthogonally protected diamines. This approach leverages commercially available catalysts and oxidants, emphasizing the versatility of diamines in synthesizing agrochemicals, drugs, and organic materials (Wang, Nguyen, & Waser, 2021).
Nickel-Catalyzed Selective Arylation of Secondary Diamines
The selective synthesis of N-aryl or N,N′-diaryl compounds from secondary diamines using nickel catalysis presents a method for preparing novel and unsymmetrical 1,4-diaryl piperazines. This process exemplifies the utility of nickel catalysis in modifying diamine structures for potential pharmaceutical applications (Brenner, Schneider, & Fort, 2002).
Development of Polymeric Materials
Research on direct polycondensation of N-trimellitylimido-L-leucine with aromatic diamines has led to the creation of new poly(amide-imide)s. These materials, characterized by high thermal stability and optical activity, underscore the role of diamines in developing advanced polymeric materials for industrial applications (Mallakpour, Hajipour, & Roohipour-fard, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .
properties
IUPAC Name |
2-N,2-N,3-N-trimethylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-9-7-5-4-6-10-8(7)11(2)3/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYNVUGZXKGSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N,3-N-trimethylpyridine-2,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.